Benzyl 2-amino-2-methylpropanoate hydrochloride
Overview
Description
Benzyl 2-amino-2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Photopolymerization Applications Benzyl 2-amino-2-methylpropanoate hydrochloride is utilized in novel photopolymerization processes. Guillaneuf et al. (2010) explored a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, showing its decomposition under UV irradiation to generate corresponding radicals. This compound is significant in the development of nitroxide-mediated photopolymerization (NMP2) processes, demonstrating advancements in photoinitiated polymerization techniques (Guillaneuf et al., 2010).
2. Crystallography and Molecular Conformation Studies The substance is important in crystallography and studying molecular conformations. Gebreslasie, Jacobsen, and Görbitz (2011) detailed the crystallization of a related compound in two polymorphic forms, offering insights into the molecular conformations typical of α-helical and mixed 3(10)- and α-helical conformations. Such studies are crucial for understanding the structural aspects of similar compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).
3. Chemical Synthesis and Schiff Base Compounds In chemical synthesis, this compound is involved in the preparation of Schiff base compounds. Shipra (2015) described the preparation of 2-amino benzohydroxamic acid through interaction with methyl benzoate and hydroxylamine hydrochloride. This process highlights the compound's role in synthesizing specialized Schiff bases, which are integral in various chemical reactions (Shipra, 2015).
4. Peptide Synthesis It's also used in peptide synthesis. Svete, Aljaẑ-Roẑiĉ, and Stanovnik (1997) utilized derivatives of this compound in the synthesis of protected dipeptide esters. This work contributes to the broader field of peptide synthesis, particularly in developing new methods for protecting groups in peptides (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H317 and H319 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
benzyl 2-amino-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUUEIDXKLFLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613443 | |
Record name | Benzyl 2-methylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60421-20-7 | |
Record name | Benzyl 2-methylalaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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